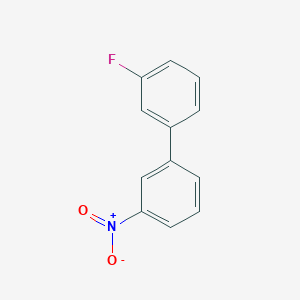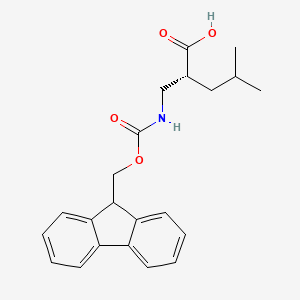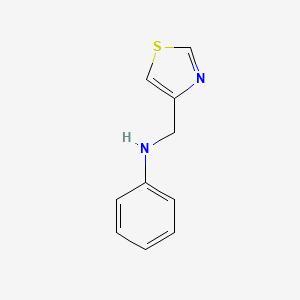
N-(1,3-tiazol-4-ilmetil)anilina
Descripción general
Descripción
N-(1,3-thiazol-4-ylmethyl)aniline is a chemical compound with the CAS Number: 15869-08-6. It has a molecular weight of 190.27 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(1,3-thiazol-4-ylmethyl)aniline is1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 . This indicates the presence of a thiazole ring and an aniline group in the molecule.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica
Se ha informado que los compuestos relacionados con el anillo de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría aplicarse potencialmente en el desarrollo de nuevos medicamentos para aliviar el dolor.
Actividad antiinflamatoria
También se ha informado que los derivados de tiazol tienen propiedades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones caracterizadas por inflamación.
Actividad antimicrobiana
Los derivados de tiazol han mostrado propiedades antimicrobianas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antifúngica
Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas . Esto podría aplicarse potencialmente en el desarrollo de nuevos medicamentos antifúngicos.
Actividad antiviral
Se ha informado que los derivados de tiazol tienen propiedades antivirales . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos antivirales.
Actividad antitumoral
Se ha encontrado que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Esto podría aplicarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Actividad neuroprotectora
Se ha informado que los derivados de tiazol tienen propiedades neuroprotectoras . Esto sugiere aplicaciones potenciales en el tratamiento de trastornos neurológicos.
Mecanismo De Acción
Target of Action
N-(1,3-thiazol-4-ylmethyl)aniline is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(1,3-thiazol-4-ylmethyl)aniline.
Result of Action
Thiazoles are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of thiazoles suggest that the action of n-(1,3-thiazol-4-ylmethyl)aniline may be influenced by the chemical environment .
Análisis Bioquímico
Biochemical Properties
N-(1,3-thiazol-4-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
N-(1,3-thiazol-4-ylmethyl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(1,3-thiazol-4-ylmethyl)aniline involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. Additionally, N-(1,3-thiazol-4-ylmethyl)aniline can interact with DNA and RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-thiazol-4-ylmethyl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(1,3-thiazol-4-ylmethyl)aniline can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(1,3-thiazol-4-ylmethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, N-(1,3-thiazol-4-ylmethyl)aniline can exhibit toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
N-(1,3-thiazol-4-ylmethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation processes. These effects can have downstream impacts on cellular function and overall organismal health .
Transport and Distribution
Within cells and tissues, N-(1,3-thiazol-4-ylmethyl)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of N-(1,3-thiazol-4-ylmethyl)aniline can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
N-(1,3-thiazol-4-ylmethyl)aniline exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLBIUBHGBPFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



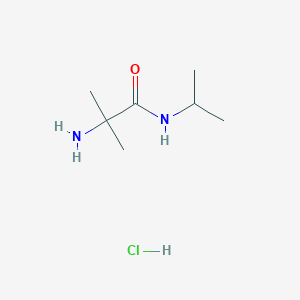
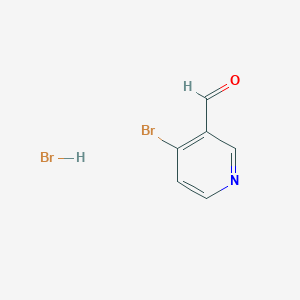

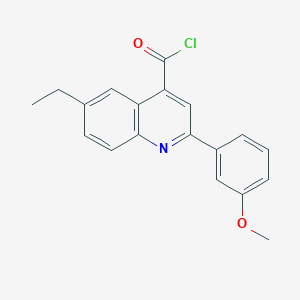
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
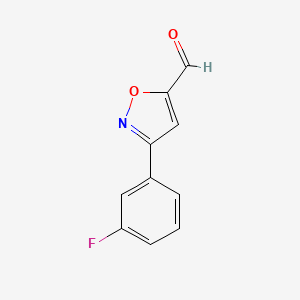
![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)
